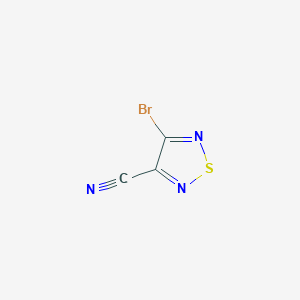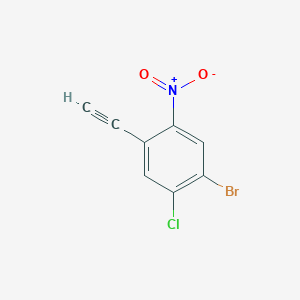
1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene is an aromatic compound with the molecular formula C8H3BrClNO2. This compound is characterized by the presence of bromine, chlorine, ethynyl, and nitro functional groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene can be synthesized through a multi-step process involving the introduction of each substituent onto the benzene ring. A common synthetic route includes:
Nitration: The nitration of benzene to introduce the nitro group, typically using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: The bromination and chlorination of the nitrobenzene derivative. This can be achieved using bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The ethynyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Coupling: Palladium catalysts and copper(I) iodide in the presence of a base like triethylamine for Sonogashira coupling.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Coupled Products: From reactions involving the ethynyl group.
Applications De Recherche Scientifique
1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro group increases the electrophilicity of the benzene ring, facilitating the attack by nucleophiles. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-chloro-4-nitrobenzene: Lacks the ethynyl group, making it less reactive in coupling reactions.
1-Bromo-2-chloro-4-ethynylbenzene: Lacks the nitro group, affecting its reactivity in reduction reactions.
1-Bromo-4-ethynyl-5-nitrobenzene: Lacks the chlorine atom, altering its substitution reaction profile.
Uniqueness
1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene is unique due to the combination of its substituents, which confer a distinct set of chemical properties and reactivity patterns. This makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H3BrClNO2 |
|---|---|
Poids moléculaire |
260.47 g/mol |
Nom IUPAC |
1-bromo-2-chloro-4-ethynyl-5-nitrobenzene |
InChI |
InChI=1S/C8H3BrClNO2/c1-2-5-3-7(10)6(9)4-8(5)11(12)13/h1,3-4H |
Clé InChI |
DKVCAKPPUJJFGU-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=C1[N+](=O)[O-])Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


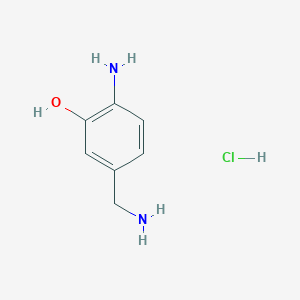


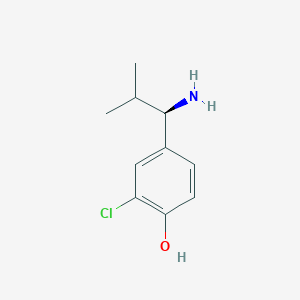
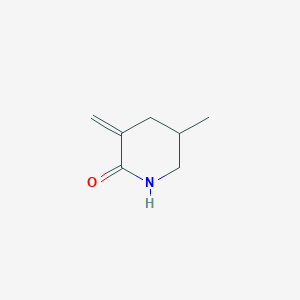
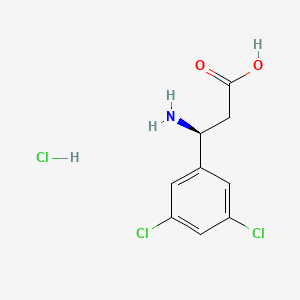
![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)
![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
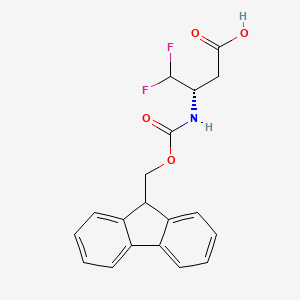

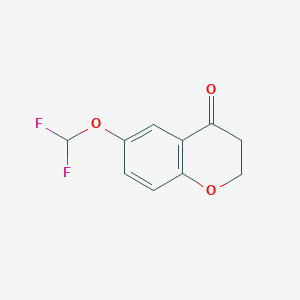
![N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)

